molecular formula C20H17NO8 B14891752 2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate

2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate

Cat. No.: B14891752
M. Wt: 399.3 g/mol
InChI Key: NRHFJPILDVLCBM-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furochromen moiety linked to a pentanoate chain, which is further connected to a dioxopyrrolidinyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate typically involves multiple steps, starting with the preparation of the furochromen core. This can be achieved through cyclization reactions involving appropriate precursors. The pentanoate chain is then introduced via esterification reactions, followed by the attachment of the dioxopyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate undergoes various chemical reactions, including:

    Oxidation: The furochromen moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate involves its interaction with specific molecular targets. The furochromen moiety can intercalate with DNA, affecting transcription and replication processes. The dioxopyrrolidinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker with similar reactivity but different applications.

    2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Shares the dioxopyrrolidinyl group but has a different core structure.

  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Similar furochromen structure but different substituents.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C20H17NO8

Molecular Weight

399.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-(7-oxofuro[3,2-g]chromen-9-yl)oxypentanoate

InChI

InChI=1S/C20H17NO8/c22-14-5-6-15(23)21(14)29-17(25)3-1-2-9-26-20-18-13(8-10-27-18)11-12-4-7-16(24)28-19(12)20/h4,7-8,10-11H,1-3,5-6,9H2

InChI Key

NRHFJPILDVLCBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCOC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3

Origin of Product

United States

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